(S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol
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Overview
Description
(S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a 3-chloro-benzyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-benzyl chloride and pyrrolidine.
Nucleophilic Substitution: The 3-chloro-benzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the intermediate (3-chloro-benzyl)-pyrrolidine.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 3-position of the pyrrolidine ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chlorobenzyl group to a different functional group.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of azido or methoxy derivatives.
Scientific Research Applications
(S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the chlorobenzyl moiety play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s chiral nature also influences its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chloro-benzyl)-pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.
1-(3-Chloro-benzyl)-pyrrolidin-2-ol: A similar compound with the hydroxyl group at a different position.
1-(3-Bromo-benzyl)-pyrrolidin-3-ol: A compound with a bromine atom instead of chlorine.
Uniqueness
(S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. The presence of the chlorobenzyl group also imparts distinct chemical reactivity and properties.
Properties
IUPAC Name |
(3S)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVNOAPUMMXOY-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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